![molecular formula C21H19FN2O4S2 B2713653 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide CAS No. 950474-93-8](/img/structure/B2713653.png)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a fluorine atom, a phenylsulfonyl group, and a tetrahydroquinoline moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes like d-glutamic acid-adding enzyme (murd) and n-acetylglucosamine-1-phosphate-uridyltransferase (glmu), both involved in bacterial membrane synthesis .
Mode of Action
It is suggested that the compound might interact with its targets, possibly leading to changes in their function .
Biochemical Pathways
Based on its potential targets, it might affect the pathways related to bacterial membrane synthesis .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is suggested that the compound might have antimicrobial activity, possibly disrupting bacterial membrane synthesis .
Action Environment
Factors such as ph, temperature, and presence of other compounds might potentially affect its action .
This compound represents a promising structure for the development of new synthetic classes of antimicrobials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(1-phenylethyl)benzenesulfonamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- 3-fluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide exhibits unique properties due to the presence of the tetrahydroquinoline moiety. This structural feature contributes to its enhanced stability and reactivity, making it a valuable compound for various research applications.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzene-1-sulfonamide (CAS Number: 946298-47-1) is a complex organic compound belonging to the sulfonamide class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of a tetrahydroquinoline moiety and a sulfonamide group, suggest various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N2O5S with a molecular weight of 452.5 g/mol. The compound features a benzenesulfonyl group attached to a tetrahydroquinoline structure, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C24H24N2O5S |
Molecular Weight | 452.5 g/mol |
CAS Number | 946298-47-1 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in bacterial folic acid synthesis. This suggests potential antibacterial properties.
- NLRP3 Inflammasome Modulation : Analogues of this compound have been studied for their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses and various diseases such as Alzheimer's and myocardial infarction .
- DNA Intercalation : The tetrahydroquinoline moiety may facilitate intercalation with DNA or interaction with proteins, impacting their functionality.
Antibacterial Activity
Sulfonamides have historically been used as antibiotics. The presence of the sulfonamide group in this compound indicates potential antibacterial properties. Research into similar compounds has shown that modifications in the sulfonamide structure can enhance antibacterial efficacy against various pathogens.
Antitumor Activity
The tetrahydroquinoline scaffold has been associated with antitumor activity in several studies. Compounds featuring this structure have demonstrated inhibition of cancer cell proliferation through various pathways.
Neuroprotective Effects
Given the role of the NLRP3 inflammasome in neurodegenerative diseases, compounds that modulate this pathway may offer neuroprotective benefits. Studies have indicated that specific analogues can reduce neuroinflammation and provide protective effects in models of Alzheimer's disease .
Case Studies
Case Study 1: In Vivo Efficacy Against Inflammation
In a study examining the efficacy of related compounds on inflammation models, researchers found that certain benzenesulfonamide analogues significantly reduced inflammatory markers in mouse models of acute myocardial infarction. These findings suggest that compounds like this compound could similarly modulate inflammatory responses through NLRP3 inhibition .
Case Study 2: Antibacterial Testing
A series of related sulfonamides were tested against common bacterial strains. Results indicated that modifications to the benzenesulfonyl group could enhance antibacterial activity. This suggests that this compound may also exhibit significant antibacterial properties depending on its specific structural characteristics.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-17-7-4-10-20(14-17)29(25,26)23-18-12-11-16-6-5-13-24(21(16)15-18)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPFUBCATXSMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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